molecular formula C9H6BrF3O2 B1521396 Methyl 3-bromo-2-(trifluoromethyl)benzoate CAS No. 1214323-47-3

Methyl 3-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B1521396
CAS No.: 1214323-47-3
M. Wt: 283.04 g/mol
InChI Key: GYXKJKGTJBJWDO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(trifluoromethyl)benzoate: is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group on a benzene ring, which is further esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Esterification: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzoic acid followed by esterification with methanol.

  • Bromination and Trifluoromethylation: Another approach involves the bromination of methyl benzoate followed by trifluoromethylation.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control over temperature and reagent concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Process: Some modern production methods utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-(trifluoromethyl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a probe in biological studies to understand the behavior of brominated and trifluoromethylated compounds in biological systems. Medicine: It is investigated for potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: The compound finds applications in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The bromine atom and trifluoromethyl group enhance its binding affinity to certain enzymes and receptors, influencing molecular pathways involved in biological processes.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Similar in structure but with a fluorine atom instead of a hydrogen.

  • Methyl 2-bromobenzoate: Lacks the trifluoromethyl group.

Uniqueness: Methyl 3-bromo-2-(trifluoromethyl)benzoate is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXKJKGTJBJWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-47-3
Record name Methyl 3-bromo-2-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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